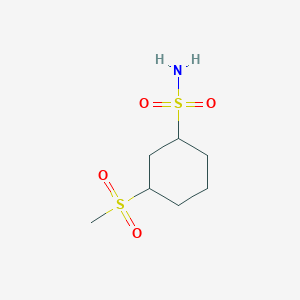

3-Methanesulfonylcyclohexane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO4S2 |

|---|---|

Molecular Weight |

241.3 g/mol |

IUPAC Name |

3-methylsulfonylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h6-7H,2-5H2,1H3,(H2,8,11,12) |

InChI Key |

OIUHGVYLYRESMD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CCCC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methanesulfonylcyclohexane 1 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the 3-Methanesulfonylcyclohexane-1-sulfonamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary strategic disconnections involve the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, which correspond to reliable and well-established chemical transformations. amazonaws.com

The most logical and common disconnection is the S-N bond of the sulfonamide functional group. This transform leads back to a key intermediate, 3-methanesulfonylcyclohexane-1-sulfonyl chloride, and an ammonia (B1221849) equivalent. This step is the reverse of the standard method for sulfonamide formation. ucl.ac.uk

Further disconnection of the two C-S bonds from the cyclohexane (B81311) ring is considered next. These disconnections must address the 1,3-relationship of the substituents. One potential pathway involves disconnecting the C-S bond of the methanesulfonyl group, leading to a precursor such as 3-thiomethylcyclohexane-1-sulfonyl chloride, which can be oxidized. A more fundamental disconnection strategy breaks down the molecule to a basic cyclohexane core that can be functionalized. This could involve precursors like cyclohexene (B86901) or a 3-halocyclohexene-1-sulfonic acid derivative, which allows for the sequential introduction of the two sulfur-containing moieties.

A simplified retrosynthetic scheme is presented below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights that the synthesis would likely converge on a central cyclohexane intermediate that is appropriately functionalized to allow for the regioselective installation of a sulfonyl chloride and a methanesulfonyl group.

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis requires the development of reliable methods for forming the sulfonamide, creating the C-S bonds, and functionalizing the cyclohexane ring system, ideally with stereochemical control.

The formation of a sulfonamide from a sulfonyl chloride and an amine is a cornerstone of sulfur chemistry and a widely used reaction in the pharmaceutical industry. princeton.edulibretexts.org The final step in the synthesis of this compound would involve the reaction of the precursor, 3-methanesulfonylcyclohexane-1-sulfonyl chloride, with ammonia or a protected ammonia equivalent.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include pyridine (B92270) or tertiary amines like triethylamine. researchgate.net The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. libretexts.org While primary and secondary amines readily react to form the corresponding sulfonamides, the use of ammonia or an ammonium (B1175870) salt is required to generate the primary sulfonamide present in the target molecule. wikipedia.org

Interactive Table 1: Common Reagents for Sulfonamide Synthesis from Sulfonyl Chlorides

| Amine Source | Base | Solvent | Typical Conditions |

| Ammonia (gas) | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| Ammonium Hydroxide | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room temperature |

| Ammonium Chloride | Sodium Carbonate | Water/Organic Biphasic | Room temperature |

The introduction of the two distinct sulfur functional groups onto the cyclohexane ring at the 1,3-positions is the central challenge.

Methanesulfonyl Group Introduction: The methanesulfonyl group (a sulfone) is typically installed via the oxidation of a corresponding methyl sulfide (B99878) (a thioether). The thioether can be formed through a nucleophilic substitution reaction where a cyclohexyl electrophile (e.g., a bromide or tosylate) reacts with a methyl thiolate salt (e.g., sodium thiomethoxide). The subsequent oxidation of the sulfide to the sulfone is readily achieved using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄).

Sulfonamide Moiety (via Sulfonyl Chloride): The direct introduction of a sulfonyl chloride group onto an alkane ring can be challenging. A common strategy involves the radical addition of a sulfur-containing species across a double bond. For instance, starting with cyclohexene, a free-radical reaction with a reagent like sulfuryl chloride in the presence of an initiator could potentially install the sulfonyl chloride group. Another approach is the oxidation of a thiol. A cyclohexane-1,3-dithiol precursor could be selectively functionalized, with one thiol group being converted to the sulfonyl chloride and the other being methylated and then oxidized. Water has been found to promote certain C-S bond formation reactions, offering a milder alternative. nih.gov

The regiochemical control to achieve the 1,3-substitution pattern is critical and often dictated by the choice of the starting material and the reaction sequence.

Key functionalization strategies include:

Electrophilic Addition to Cyclohexene: Starting with cyclohexene, addition reactions can install initial functional groups. For example, hydroboration-oxidation can yield cyclohexanol, which can be converted into a good leaving group for subsequent nucleophilic substitution.

Radical Reactions: As mentioned, radical reactions can be used to introduce functionality. For example, the Hofmann–Löffler reaction and its variations allow for remote C-H functionalization to install nitrogen or other atoms, which can then be elaborated. wikipedia.org

Substitution Reactions: Using a pre-functionalized cyclohexane, such as a cyclohexyl halide or tosylate, allows for substitution reactions to introduce the sulfur moieties. libretexts.org The stereochemical outcome (inversion or retention of configuration) depends on the reaction mechanism (Sₙ1 or Sₙ2). libretexts.org

The 1,3-disubstituted cyclohexane ring in the target molecule can exist as cis and trans diastereomers. Each of these diastereomers is chiral and would be formed as a racemic mixture unless a stereoselective synthesis is employed. The stereocontrolled synthesis of cyclohexane derivatives is a significant area of research, as the specific stereochemistry of a molecule is often crucial for its biological activity. rsc.orgnih.gov

Strategies for stereoselective synthesis include:

Substrate Control: The existing stereocenters on a cyclohexane ring can direct the approach of incoming reagents, leading to the formation of one diastereomer over another.

Reagent Control: Chiral catalysts, such as organocatalysts or transition metal complexes, can be used to control the stereochemical outcome of reactions that create chiral centers. rsc.orgnih.gov For example, iridium-catalyzed methods have been developed for the stereoselective construction of the cyclohexane core. acs.org

Tandem Reactions: Lewis acid-based reagents can be used to achieve tandem intramolecular conjugate additions to form stereodefined cyclic products. thieme-connect.com

The development of a stereoselective synthesis for this compound would require careful selection of chiral starting materials or catalysts to control the relative and absolute stereochemistry of the two substituents on the ring.

Applying green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com

Several green approaches have been developed for sulfonamide synthesis:

Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free conditions eliminates the use of volatile organic compounds (VOCs). rsc.org Facile and environmentally benign syntheses of sulfonamides have been described that proceed in aqueous media. rsc.org

Catalysis: The use of catalysts, such as nano-Ru/Fe₃O₄, allows for the direct coupling of sulfonamides and alcohols, producing water as the only byproduct. acs.org This avoids the use of stoichiometric reagents that generate significant waste.

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, have been developed for the synthesis of sulfonamides from disulfides. rsc.org This method reduces solvent use and can lead to higher efficiency. rsc.org

Interactive Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Principle | Application in Sulfonamide Synthesis | Reference |

| Safer Solvents | Use of water as a reaction medium instead of organic solvents. | rsc.org |

| Catalysis | Employing reusable catalysts (e.g., nanoparticles) to improve atom economy and reduce waste. | acs.org |

| Energy Efficiency | Mechanochemical synthesis (ball milling) to reduce reaction times and energy consumption. | rsc.org |

| Waste Prevention | One-pot reactions that combine multiple steps, avoiding the isolation of intermediates. | princeton.edursc.org |

Catalyst Development and Application in Synthesis (e.g., Metal-catalyzed sulfonamidation)

The formation of the sulfonamide bond (C-SO2-N) is a cornerstone of many synthetic procedures. Modern catalysis offers several advanced routes that bypass the limitations of traditional methods, which often rely on the reaction of amines with pre-formed, and frequently unstable, sulfonyl chlorides. ucl.ac.uksci-hub.se Metal-catalyzed reactions, in particular, have emerged as powerful tools for constructing C-N and S-N bonds with high efficiency and selectivity.

For a target like this compound, catalysts based on palladium, nickel, copper, and iron are highly relevant. nih.govorganic-chemistry.orgekb.eg These catalysts enable cross-coupling reactions that can form the sulfonamide moiety directly. For instance, photosensitized nickel catalysis has been developed for the efficient coupling of sulfonamides with aryl and heteroaryl halides. princeton.edu This approach involves a dual catalysis process where a photosensitizer activates a nickel complex, which then facilitates the C-N bond formation. While typically applied to aryl systems, adaptations for aliphatic precursors are an active area of research.

Iron catalysis offers a cost-effective and environmentally benign alternative. An iron-catalyzed photochemical approach has been developed for the sulfinamidation of hydrocarbons, which could serve as a pathway to sulfonamides after an oxidation step. nih.govresearchgate.net This method utilizes a ligand-to-metal charge transfer (LMCT) mechanism to generate alkyl radicals from C-H bonds, which are then trapped to form the sulfur-nitrogen linkage. nih.gov Such a strategy could theoretically be applied to a cyclohexane precursor to install the sulfonamide group directly onto the ring.

The table below summarizes various metal-catalyzed approaches applicable to the synthesis of sulfonamides, which could be adapted for the synthesis of aliphatic targets.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/Biarylphosphine Ligands | Cross-Coupling | Aryl Nonaflates, Sulfonamides | High functional group tolerance, high yields. organic-chemistry.org |

| Nickel/Photocatalyst (e.g., Iridium complex) | Photosensitized Cross-Coupling | Aryl Halides, Sulfonamides | Access to a broad range of N-aryl sulfonamides under mild conditions. princeton.edu |

| Copper(II) Triflate | Three-Component Alkynylation | Nitrogen sources, Alkynes, Aldehydes | No need for additional ligands or base; forms N-protected propargylamines. organic-chemistry.org |

| Iron(III) Chloride | Photochemical C-H Sulfinamidation | Aliphatic Hydrocarbons, N-Sulfinylamines | Uses readily available starting materials; proceeds under simple operating conditions. nih.gov |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of a bifunctional molecule like this compound, achieving selectivity is particularly challenging. Key parameters that require careful tuning include the choice of solvent, base, temperature, and reaction time.

The traditional synthesis of sulfonamides involves reacting an amine with a sulfonyl chloride in the presence of a base. sci-hub.se However, modern methods aim to avoid sulfonyl chlorides. For example, transition-metal-free, three-component reactions involving N-tosyl hydrazones, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and an amine can produce sulfonamides without the need for unstable sulfonyl halides. researchgate.net

The optimization of such a reaction would involve screening various solvents to ensure all components are soluble and the reaction proceeds efficiently. The choice of base is also crucial; it must be strong enough to deprotonate the sulfonamide or amine nucleophile without causing undesired side reactions. Temperature control is vital, as many coupling reactions are sensitive to thermal fluctuations, which can impact catalyst stability and product selectivity.

The following table illustrates a hypothetical optimization study for a generic metal-catalyzed sulfonamidation, demonstrating how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ | Toluene | 100 | 35 |

| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 82 |

| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 91 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 88 |

This iterative process of adjusting one variable at a time allows chemists to identify the optimal conditions for a specific transformation, balancing reaction efficiency with operational simplicity and cost.

Process Intensification and Scalability Considerations for Research Applications

For research applications, where multiple analogs of a target molecule might be needed, the scalability and efficiency of the synthetic route are important. Process intensification, particularly the shift from traditional batch reactors to continuous flow systems, offers significant advantages in a research setting. cetjournal.itcetjournal.it

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. cetjournal.it This setup provides superior control over reaction parameters such as temperature and mixing, leading to better reproducibility and often higher yields. mdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling highly exothermic reactions to be performed safely. cetjournal.itcetjournal.it

For a multi-step synthesis that might be required for this compound, a flow setup can streamline the process. For example, the synthesis of a sulfonyl chloride precursor and its subsequent reaction with an amine could be performed sequentially in a continuous flow system, minimizing the handling of hazardous intermediates. mdpi.com An automated continuous system for producing aryl sulfonyl chlorides has been described, demonstrating significant improvements in process consistency and spacetime yield compared to batch methods. mdpi.com

Key benefits of process intensification for research-scale synthesis include:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with exothermic events or the handling of toxic reagents. cetjournal.it

Improved Efficiency: Precise control over reaction conditions often leads to cleaner reactions and higher yields, simplifying purification.

Rapid Optimization: Automated flow systems allow for the rapid screening of different reaction conditions, accelerating the optimization process.

Facilitated Scalability: A process developed in a lab-scale flow reactor can often be scaled up by simply running the system for a longer duration or by using parallel reactors, a concept known as "scaling out." mdpi.comrsc.org

While the initial investment for flow chemistry equipment can be higher than for standard glassware, the long-term benefits in terms of efficiency, safety, and the ability to rapidly generate compound libraries make it an attractive strategy for modern chemical research. cetjournal.it

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methanesulfonylcyclohexane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, is critical for confirming the connectivity and stereochemistry of 3-Methanesulfonylcyclohexane-1-sulfonamide.

The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region corresponding to the protons of the cyclohexane (B81311) ring. The chemical shifts and coupling constants of these protons would provide valuable information about their spatial relationships and the conformational preference of the ring. The proton attached to the carbon bearing the sulfonamide group (C1) and the proton on the carbon with the methanesulfonyl group (C3) would likely appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the sulfur-containing functional groups. The methyl protons of the methanesulfonyl group would be expected to appear as a singlet, typically in the range of 2.8-3.2 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbons directly attached to the sulfur atoms (C1 and C3) would be deshielded and appear at a lower field compared to the other cyclohexane carbons. The methyl carbon of the methanesulfonyl group would resonate at a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-SO₂NH₂ | Multiplet | ~55-65 |

| CH₂ | Multiplets | ~20-40 |

| CH-SO₂CH₃ | Multiplet | ~50-60 |

| CH₂ | Multiplets | ~20-40 |

| CH₂ | Multiplets | ~20-40 |

| CH₂ | Multiplets | ~20-40 |

| SO₂CH₃ | Singlet | ~40-45 |

Note: The predicted chemical shift values are estimates and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₅NO₄S₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value, with a mass accuracy typically within 5 ppm, providing unambiguous confirmation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of functional groups. For this compound, expected fragmentation pathways could include the loss of the sulfonamide group (-SO₂NH₂), the methanesulfonyl group (-SO₂CH₃), or cleavage of the cyclohexane ring. The analysis of these fragment ions helps to corroborate the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary sulfonamide group would typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in both the sulfonamide and methanesulfonyl groups would give rise to strong absorption bands in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the cyclohexane ring and the methyl group would be observed around 3000-2850 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The S-C and S-N stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric vibrations of the cyclohexane ring would also be expected to be Raman active. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -SO₂NH₂ | N-H stretch | 3400-3200 | Weak |

| -SO₂- | S=O asymmetric stretch | 1350-1300 | Active |

| -SO₂- | S=O symmetric stretch | 1160-1120 | Strong |

| Cyclohexane | C-H stretch | 3000-2850 | Strong |

| -CH₃ | C-H stretch | 2960-2870 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

This technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity. Furthermore, X-ray crystallography would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the relative stereochemistry of the methanesulfonyl and sulfonamide substituents. The analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the solid-state architecture.

Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like sulfonamides. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate this compound from any impurities. The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution. A detector, such as a UV detector, would be used for quantification, and the purity of the compound would be determined by the area percentage of the main peak.

Gas Chromatography (GC) could also be explored, although it may require derivatization of the polar sulfonamide group to increase its volatility and thermal stability. If a suitable derivatization method is found, GC could offer high resolution and sensitivity for purity analysis. The development of a robust chromatographic method is crucial for ensuring the quality control of this compound for any subsequent applications.

Theoretical and Computational Chemistry Investigations of 3 Methanesulfonylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. nih.govnih.gov For 3-Methanesulfonylcyclohexane-1-sulfonamide, DFT studies, likely employing common functionals like B3LYP with a basis set such as 6-31G or higher, would be used to determine its optimized three-dimensional structure and electronic characteristics. nih.govnih.gov

Such calculations provide insights into the molecule's kinetic stability and reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative and shows the types of data that would be generated from a DFT study.

| Parameter | Predicted Value | Significance |

| HOMO Energy | Illustrative Value (e.g., -7.5 eV) | Indicates electron-donating capability |

| LUMO Energy | Illustrative Value (e.g., -1.2 eV) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Illustrative Value (e.g., 6.3 eV) | Relates to chemical stability and reactivity |

| Dipole Moment | Illustrative Value (e.g., 4.5 D) | Measures overall molecular polarity |

| Chemical Hardness | Illustrative Value (e.g., 3.15 eV) | Resistance to change in electron distribution |

Conformational Analysis of the Cyclohexane (B81311) Ring and Attached Sulfonyl and Sulfonamide Groups

The conformational landscape of this compound is dominated by the cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. nih.govlibretexts.org The presence of two bulky substituents, the methanesulfonyl group (-SO₂CH₃) and the sulfonamide group (-SO₂NH₂), dictates the relative stability of different chair conformers.

Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents are significantly more stable in the equatorial position. libretexts.orglibretexts.org

The analysis depends on the stereochemistry of the compound (cis or trans isomers).

For a trans-1,3-disubstituted isomer: Two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer would be overwhelmingly more stable.

For a cis-1,3-disubstituted isomer: In any chair conformation, one substituent must be axial and the other equatorial. A ring-flip interconverts these positions. The preferred conformation would place the sterically larger of the two groups (methanesulfonyl vs. sulfonamide) in the more favorable equatorial position.

Table 2: Predicted Conformational Preferences for Isomers of this compound

| Isomer | Conformer | Substituent Positions (C1-SO₂NH₂, C3-SO₂CH₃) | Predicted Relative Stability |

| cis | A | Axial, Equatorial | Less Stable (if SO₂CH₃ is larger) |

| cis | B (after ring-flip) | Equatorial, Axial | More Stable (if SO₂CH₃ is larger) |

| trans | A | Equatorial, Equatorial | Highly Stable |

| trans | B (after ring-flip) | Axial, Axial | Highly Unstable |

Molecular Modeling and Docking Studies for Predicted Interactions with Biochemical Targets

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. rjb.ro This method is crucial in structure-based drug design for estimating the binding affinity and identifying key interactions that stabilize the ligand-receptor complex. nih.govtdl.org

While no specific docking studies for this compound have been reported, the sulfonamide moiety is a well-known pharmacophore present in drugs that target a wide range of enzymes. nih.gov Potential targets for this compound could include carbonic anhydrases, penicillin-binding proteins (PBPs), or viral proteases, among others. rjb.ronih.govnih.gov

A typical docking simulation would involve placing the 3D structure of this compound into the defined binding pocket of a target protein. A scoring function then calculates a binding energy (often in kcal/mol), with more negative values indicating a stronger predicted interaction. nih.gov The analysis also reveals potential hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein. rjb.ro

Table 3: Illustrative Molecular Docking Results Against Potential Sulfonamide Targets This table is hypothetical and demonstrates the type of output from a molecular docking study.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | Illustrative Value (e.g., -7.8) | HIS94, THR199 | H-bond with sulfonamide -NH₂ |

| SARS-CoV-2 3CLpro | Illustrative Value (e.g., -6.5) | GLU166, GLN192 | H-bond with sulfonyl O atoms |

| Penicillin-Binding Protein 2X | Illustrative Value (e.g., -7.1) | ARG426, VAL662 | H-bond with sulfonamide group |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which serves as a valuable counterpart to experimental characterization. nih.gov Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Infrared (IR) Frequencies: The calculated IR spectrum for this compound would show characteristic vibrational modes. Key predicted peaks would include strong symmetric and asymmetric stretching frequencies for the two O=S=O groups (one from the methanesulfonyl moiety and one from the sulfonamide) and stretching frequencies for the N-H bond of the sulfonamide group. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. liverpool.ac.uk The CHARGE model and other semi-empirical approaches can be used to predict proton chemical shifts in various solvents. researchgate.netresearchgate.net These calculations help in assigning experimentally observed signals and can aid in confirming the molecule's structure and conformational preferences in solution. thieme-connect.de Discrepancies between experimental and predicted shifts, especially for N-H protons, can occur due to environmental and solvent effects. nih.gov

Table 4: Predicted Key Spectroscopic Features for this compound Values are based on typical ranges for the respective functional groups.

| Spectroscopy | Functional Group | Predicted Parameter |

| IR | Sulfonyl (O=S=O) | ~1350-1300 cm⁻¹ (asymmetric stretch) |

| IR | Sulfonyl (O=S=O) | ~1160-1120 cm⁻¹ (symmetric stretch) |

| IR | Sulfonamide (N-H) | ~3300-3200 cm⁻¹ (stretch) |

| ¹H NMR | Sulfonamide (-SO₂NH ₂) | ~4.0-6.0 ppm (broad, solvent dependent) |

| ¹H NMR | Methanesulfonyl (-SO₂CH ₃) | ~2.8-3.2 ppm (singlet) |

| ¹H NMR | Cyclohexane (-CH -) | ~1.0-2.5 ppm (complex multiplets) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies on Analogs

QSAR and QSPR are computational methods used to build mathematical models that correlate a molecule's structure with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These studies are not performed on a single compound but require a dataset of structurally related analogs with measured activity or property data.

For this compound, a QSAR study would involve synthesizing a series of analogs (e.g., by varying substituents on the cyclohexane ring or the sulfonamide nitrogen) and testing them for a specific biological activity, such as their inhibitory concentration (IC₅₀) against an enzyme. nih.govacs.org Molecular descriptors representing various aspects of the molecules (e.g., electronic, steric, topological, and hydrophobic properties) are then calculated. medwinpublishers.com Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that predicts activity based on these descriptors. nih.gov

A QSPR study could similarly be used to predict properties like solubility, melting point, or chromatographic retention time for a series of related compounds. nih.gov Both QSAR and QSPR models, once validated, are valuable tools for guiding the design of new molecules with improved activity or desired properties. nih.gov

Table 5: Relevant Molecular Descriptors for Potential QSAR/QSPR Studies of Analogs

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | HOMO/LUMO Energy | Electron donating/accepting ability |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |

| Steric / Geometrical | Molar Volume | Molecular size and bulk |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and H-bonding capacity |

| Constitutional | Molecular Weight | Basic molecular size |

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the 3 Methanesulfonylcyclohexane 1 Sulfonamide Scaffold

Identification of Key Structural Motifs and Pharmacophoric Features within the Cyclohexane-Sulfonamide Core

While specific pharmacophore models for 3-Methanesulfonylcyclohexane-1-sulfonamide have not been developed, general principles for sulfonamide-containing ligands can be extrapolated. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. mdpi.com For many sulfonamide-based inhibitors, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

In the context of the cyclohexane-sulfonamide core, the following features would be critical areas of investigation:

The Sulfonamide Group (-SO₂NH₂): This is a primary motif, with the nitrogen atom and the two oxygen atoms capable of acting as hydrogen bond acceptors. The N-H bond can also serve as a hydrogen bond donor. nih.gov The geometry and charge distribution of this group are pivotal for interaction with biological targets.

The Cyclohexane (B81311) Ring: This saturated aliphatic ring provides a non-planar, three-dimensional scaffold. Its conformational flexibility (chair, boat, twist-boat) can significantly influence the spatial orientation of the substituents. The cyclohexane ring itself contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a receptor's binding pocket.

The Methanesulfonyl Group (-SO₂CH₃): This group introduces an additional sulfonamide-like feature, with two hydrogen bond accepting oxygen atoms. Its presence at the 3-position of the cyclohexane ring adds a specific vector and polarity to the molecule, potentially influencing its binding orientation and selectivity. The methyl group can also participate in hydrophobic interactions.

A hypothetical pharmacophore model for a target interacting with this scaffold might include a hydrogen bond acceptor feature mapping to one of the sulfonyl groups, a hydrogen bond donor from the sulfonamide nitrogen, and a hydrophobic feature corresponding to the cyclohexane ring. The relative spatial arrangement of these features would be crucial for activity.

Rational Design and Synthesis of Analogs and Derivatives of this compound

The rational design of analogs of this compound would involve systematic modifications of its core structure to probe the structure-activity relationship. The synthesis of sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a sulfonyl chloride with an amine. ekb.egresearchgate.net

Potential synthetic strategies and design considerations for analogs could include:

Modification of the Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen is a common strategy in drug design. Introducing alkyl, aryl, or heterocyclic groups can modulate the compound's acidity, lipophilicity, and hydrogen bonding capacity. This can lead to improved potency, selectivity, and pharmacokinetic properties.

Alterations to the Methanesulfonyl Group: The methyl group could be replaced with larger alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket.

Substitution on the Cyclohexane Ring: Introducing additional substituents on the cyclohexane ring could provide further insights. For example, adding hydroxyl or amino groups could introduce new hydrogen bonding interactions, while alkyl groups could enhance hydrophobic interactions.

Ring Scaffolding Changes: Replacing the cyclohexane ring with other cyclic systems, such as cyclopentane, cycloheptane, or aromatic rings, could reveal the importance of ring size and conformation for biological activity.

The synthesis of such analogs would likely start from a suitable cyclohexane precursor, followed by the introduction of the sulfonyl chloride and methanesulfonyl functionalities.

Investigation of Steric and Electronic Effects of Substituents on Molecular Interactions

The steric and electronic properties of substituents play a critical role in modulating a molecule's interaction with its biological target.

Steric Effects: The size and shape of substituents influence how well a molecule can fit into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group may be necessary to fill a hydrophobic pocket and enhance binding affinity. For the this compound scaffold, the size of substituents on the sulfonamide nitrogen or the cyclohexane ring would be a key variable to investigate.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and even its pKa. For instance, an electron-withdrawing group on an aromatic ring attached to the sulfonamide nitrogen can increase the acidity of the N-H bond, potentially leading to stronger hydrogen bonding. While the this compound scaffold is aliphatic, the electronic properties of any introduced substituents would still be a crucial factor.

Computational methods, such as quantitative structure-activity relationship (QSAR) studies, could be employed to correlate the steric and electronic parameters of designed analogs with their biological activity, providing a deeper understanding of these effects.

Role of Stereochemistry in Modulating Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like proteins and nucleic acids are chiral. The spatial arrangement of atoms in a molecule can dramatically affect its biological activity.

For the this compound scaffold, several stereochemical considerations are pertinent:

Cis/Trans Isomerism: The 1,3-disubstituted cyclohexane ring can exist as cis and trans isomers. In the cis isomer, both the sulfonamide and methanesulfonyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This difference in the relative orientation of the two key functional groups would almost certainly lead to different binding affinities and biological activities.

Chirality: The 1 and 3 positions of the cyclohexane ring are stereocenters. Therefore, this compound can exist as different enantiomers and diastereomers. It is highly probable that these stereoisomers would exhibit different biological activities, with one isomer potentially being significantly more potent than the others.

The synthesis of stereochemically pure isomers would be essential to fully elucidate the role of stereochemistry in the molecular recognition of this scaffold.

Mechanistic Research of Biological Interactions and Biochemical Evaluation

Exploration of Potential Molecular Targets and Biochemical Pathways

The sulfonamide functional group is the foundation for several classes of drugs, and its derivatives are known to interact with a diverse range of biological targets. nih.gov The primary molecular targets and pathways investigated for sulfonamide-based compounds include enzymes and signaling pathways crucial for cellular function and survival.

Two of the most well-documented targets are:

Dihydropteroate (B1496061) Synthetase (DHPS): In microorganisms, sulfonamides interfere with the folic acid synthesis pathway. nih.govresearchgate.net They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for the production of folate, a necessary precursor for DNA and RNA synthesis. nih.gov

Carbonic Anhydrases (CAs): In mammals, sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govnih.gov These enzymes play critical roles in physiological processes such as pH balance, CO2 transport, and electrolyte secretion. nih.gov

Research also explores the modulation of inflammatory pathways, such as those mediated by nuclear factor kappa B (NFκB), and various kinase signaling pathways involved in cell proliferation and survival. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

The inhibition of carbonic anhydrases (CAs) is a hallmark of many sulfonamide compounds. nih.govnih.gov Sulfonamides function as potent inhibitors because the un-ionized -SO2NH2 group coordinates to the Zn(II) ion within the enzyme's active site, mimicking a transition state of the catalytic reaction. nih.gov There are at least 15 different CA isoforms in humans, and sulfonamides often show varying degrees of selectivity for them. nih.govnih.gov

Inhibition studies are typically conducted using methods like the Maren assay or stopped-flow CO2 hydrase assays to determine the inhibition constants (Ki). researchgate.netmdpi.com These studies are crucial for designing isoform-selective inhibitors for therapeutic applications such as antiglaucoma agents or antitumor drugs targeting tumor-associated isoforms like CA IX and XII. nih.gov

| Compound | Target Isoform | Inhibition Constant (KI) (nM) | Reference |

|---|---|---|---|

| Acetazolamide (AAZ) | hCA I | 250 | mdpi.com |

| Acetazolamide (AAZ) | hCA II | 12 | mdpi.com |

| Acetazolamide (AAZ) | hCA IX | 25.8 | nih.gov |

| 4-hydroxymethyl-benzenesulfonamide | EhiCA (Protozoan) | 89 | mdpi.com |

| Aminobenzolamide | EhiCA (Protozoan) | 331 | mdpi.com |

Receptor Binding Investigations and Ligand-Target Interactions

While enzyme inhibition is a primary mechanism for many sulfonamides, certain derivatives are designed to interact with specific cellular receptors. Research has identified series of sulfonamide-containing compounds that act as potent and selective agonists for the beta(3) adrenergic receptor (AR). nih.gov In these cases, the sulfonamide group, often as part of a larger molecular scaffold, contributes to the binding affinity and functional activity at the receptor. nih.gov Structure-activity relationship (SAR) studies suggest that the steric bulk and the acidity of the sulfonamide NH group can be critical for achieving high potency and selectivity for the target receptor over other related receptors like beta(1) and beta(2) ARs. nih.gov

Research into Cellular Pathway Modulation and Signaling Events

Beyond direct enzyme or receptor interactions, sulfonamides can modulate complex cellular signaling pathways. Some sulfonamide-based diuretics have been shown to influence inflammatory processes by affecting pathways such as the nuclear factor kappa B (NFκB) signaling cascade. nih.gov This pathway is a central regulator of immune responses and the expression of pro-inflammatory cytokines like TNFα and various interleukins. nih.gov

Furthermore, certain novel synthetic compounds incorporating sulfonamide moieties have demonstrated anti-proliferative activity by modulating key cancer-related signaling pathways, including the PI3K-AKT and MAPK pathways. nih.gov Modulation of these pathways can disrupt cell cycle progression, inhibit cell growth, and induce programmed cell death (apoptosis). nih.gov

Investigation of Anti-proliferative Mechanisms

The anti-proliferative effects of certain sulfonamide derivatives have been a subject of significant research in oncology. These compounds can exert their effects through several mechanisms:

Cell Cycle Arrest: Some compounds cause cells to halt their progression through the cell cycle, often at the G2/M phase, preventing mitosis. nih.gov

Tubulin Polymerization Inhibition: A number of sulfonamides have been designed as colchicine-binding site inhibitors, which disrupt the formation of microtubules. mdpi.com This destabilizes the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis: By modulating signaling pathways or causing cellular stress, these compounds can trigger apoptosis. This is often confirmed by observing morphological changes in cells and measuring the activity of key apoptotic proteins like caspases. nih.gov

Topoisomerase Inhibition: Some cytotoxic antibiotics achieve their anti-proliferative effects by inhibiting topoisomerase II, an enzyme critical for DNA replication, and sulfonamide structures could potentially be integrated into compounds targeting this mechanism. mdpi.com

Advanced Research Applications and Potential Translational Pathways

Development of Chemical Probes for Biological System Interrogation

There are no studies available that describe the development or use of 3-Methanesulfonylcyclohexane-1-sulfonamide as a chemical probe. The sulfonamide functional group is present in various biologically active molecules, and in some contexts, derivatives have been developed as chemical probes. researchgate.net However, research specifically focused on leveraging the this compound scaffold for the interrogation of biological systems has not been reported.

Scaffold Derivatization for the Discovery of Novel Chemical Entities

The concept of "scaffold hopping," where a core molecular structure is modified to create novel compounds with potentially improved properties, is a common strategy in medicinal chemistry. nih.govbhsai.orgnih.gov While sulfonamides, in general, are frequently used as scaffolds for derivatization to discover new therapeutic agents pexacy.comijpsonline.comnih.gov, there is no specific literature detailing the derivatization of the this compound scaffold for the discovery of novel chemical entities. Patent literature describes processes for preparing various bridged cyclohexane (B81311) sulfonamide derivatives, but does not specifically mention the compound . google.com

Research into Mechanisms of Resistance to Sulfonamide-Type Compounds

Extensive research exists on the mechanisms of bacterial resistance to sulfonamide antibiotics. nih.gov These mechanisms primarily involve mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of alternative, drug-resistant DHPS genes. nih.gov However, these studies focus on established antibacterial sulfonamides. There is no research available that investigates mechanisms of resistance specifically in the context of this compound, as its biological targets and antimicrobial activity, if any, have not been characterized in the literature.

Integration with High-Throughput Screening (HTS) Methodologies for Target Identification

High-Throughput Screening (HTS) is a foundational process in modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits" against a biological target. bmglabtech.comufl.edumsu.edu Sulfonamide-containing compounds are frequently included in these screening libraries due to their prevalence in known drugs. wikipedia.orgdrugtargetreview.com However, there are no published HTS campaigns that specifically report the inclusion or identification of this compound as a hit for any particular biological target.

Co-crystallization Studies with Protein Targets for Ligand-Bound Structural Analysis

Co-crystallization is a powerful technique used to understand how a ligand binds to its protein target, providing crucial insights for structure-based drug design. nih.govdomainex.co.uk There are numerous examples of sulfonamide-containing ligands being co-crystallized with their target proteins to elucidate binding modes. nih.govacs.orgresearchgate.net These studies help explain the ligand's activity and guide further optimization. Nevertheless, no co-crystallization studies involving this compound have been reported, as no specific protein targets for this compound have been identified in the scientific literature.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways for Sustainable Production

The imperative for green and sustainable chemical manufacturing necessitates the development of novel synthetic routes for compounds like 3-Methanesulfonylcyclohexane-1-sulfonamide. Traditional methods for sulfonamide synthesis often rely on harsh reagents and generate significant waste. Future research will undoubtedly focus on more environmentally benign approaches.

Key areas of exploration include:

Catalytic Methods: The use of transition metal catalysts, such as copper, palladium, and ruthenium, has shown promise in facilitating C-N bond formation in sulfonamide synthesis under milder conditions. Research could focus on developing catalysts that are effective for the specific steric and electronic properties of the cyclohexane (B81311) ring in the target molecule.

Green Solvents: Moving away from chlorinated solvents is a major goal. Investigations into the use of water, polyethylene glycol (PEG), and deep eutectic solvents (DESs) as reaction media for sulfonamide synthesis are gaining traction. medwinpublishers.comnih.gov These solvents are not only more environmentally friendly but can also in some cases enhance reaction rates and selectivity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. peerj.com The application of flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and sustainable production process. babrone.edu.in

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, is a rapidly emerging area in green chemistry. nih.gov Exploring mechanochemical routes for the synthesis of this compound could significantly reduce solvent waste and energy consumption. nih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. While still a developing area for sulfonamide synthesis, the discovery and engineering of enzymes capable of forming the S-N bond could provide a highly sustainable manufacturing route. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Catalytic Methods | Milder reaction conditions, higher yields, potential for stereoselectivity. | Development of catalysts specific for aliphatic sulfonamides. |

| Green Solvents | Reduced environmental impact, improved safety, potential for enhanced reactivity. | Screening of various green solvents for optimal yield and purity. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Optimization of reactor design and reaction conditions for continuous production. |

| Mechanochemistry | Solvent-free, reduced energy consumption, potential for novel reactivity. | Investigation of solid-state reaction pathways and scalability. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Discovery and engineering of suitable enzymes. |

Deeper Elucidation of Structure-Function Relationships at the Atomic Level

Understanding the precise relationship between the three-dimensional structure of this compound and its potential biological function is paramount for its future development. This requires a multi-pronged approach combining experimental and computational techniques.

X-ray Crystallography: Obtaining a crystal structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions. biorxiv.orgnih.gov This data is invaluable for computational modeling and understanding how the molecule might pack in a crystal lattice or bind to a protein.

Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbitals. nih.govresearchgate.net These calculations can help to predict its reactivity and the nature of its interactions with biological macromolecules. researchgate.net

Investigation of Undiscovered Biological Activities and Therapeutic Potential

While sulfonamides are historically known for their antibacterial properties, their therapeutic applications have expanded significantly. nih.govresearchgate.netnih.gov The unique combination of a sulfonamide, a methanesulfonyl group, and a cyclohexane scaffold in this compound suggests a wide range of potential biological activities to be explored.

Potential therapeutic areas for investigation include:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. nih.govnih.govnih.gov The methanesulfonyl group can also contribute to binding affinity and selectivity. biorxiv.org Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic leads.

Anticancer Activity: Many novel sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms. medwinpublishers.comnih.gov The lipophilic nature of the cyclohexane ring could enhance cell permeability, a desirable property for anticancer agents.

Antiviral Activity: Sulfonamides have emerged as a promising scaffold for the development of antiviral drugs, including those targeting HIV and other viruses. researchgate.net

Central Nervous System (CNS) Disorders: The ability of some sulfonamides to cross the blood-brain barrier opens up possibilities for treating CNS diseases. The physicochemical properties of this compound should be evaluated to assess its potential for CNS activity.

Development of Advanced Computational Models for Predictive Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a molecule's properties and its interactions with biological targets. For a novel compound like this compound, in silico methods can guide its development and prioritize experimental studies.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of related compounds, QSAR models can be developed to correlate chemical structure with biological activity. medwinpublishers.comnih.gov This can help in designing more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov Docking studies can be used to hypothesize the binding mode of this compound to various enzymes and receptors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. peerj.com This can be particularly useful for understanding the conformational flexibility of the cyclohexane ring and its impact on binding.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. biorxiv.orgnih.gov A pharmacophore model for a specific target can be used to virtually screen for other molecules with similar features, including derivatives of this compound.

Strategies for Overcoming Challenges in Sulfonamide Research

Despite their long history and broad utility, research into sulfonamides faces several ongoing challenges. Anticipating and addressing these will be crucial for the successful development of this compound.

Drug Resistance: In the context of infectious diseases, the emergence of bacterial resistance to sulfonamides is a significant concern. Research into novel sulfonamides should aim to identify compounds that can evade existing resistance mechanisms.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a universal challenge in drug discovery. Careful structural modification and computational design will be necessary to optimize the selectivity profile of this compound.

Physicochemical Properties: The solubility, permeability, and metabolic stability of a drug candidate are critical for its in vivo efficacy. The introduction of the cyclohexane and methanesulfonyl groups will influence these properties, and their optimization will be a key aspect of the research.

Complexity of Synthesis: While sustainable synthetic methods are a goal, the synthesis of complex molecules can still be challenging. Developing efficient and scalable synthetic routes will be essential for further investigation and potential commercialization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methanesulfonylcyclohexane-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis of sulfonamide derivatives often involves sulfonation and sulfamidation steps. For this compound, a plausible route includes:

Sulfonation : React cyclohexene derivatives with methanesulfonyl chloride under controlled anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine to scavenge HCl).

Sulfamidation : Introduce the sulfonamide group via nucleophilic substitution with sulfamide precursors.

- Optimization Strategies :

- Vary reaction temperatures (40–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of cyclohexane precursor to sulfonyl chloride) to balance yield and side-product formation.

- Use HPLC or GC-MS to monitor intermediate purity (e.g., as in methylsulfonylmethane quantification methods) .

- Key Challenges : Competing side reactions (e.g., over-sulfonation) and moisture sensitivity of intermediates.

Q. How can researchers purify this compound to ≥95% purity for biological assays?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences between the target compound and byproducts.

- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) .

- Validation : Confirm purity via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C integration) and LC-MS (mass accuracy within ±2 ppm).

Advanced Research Questions

Q. How does the stereochemical configuration of the cyclohexane ring influence the reactivity of this compound?

- Methodological Answer :

- Stereochemical Analysis : Use computational tools (DFT calculations) to model chair conformations and axial/equatorial preferences of substituents. Compare with experimental data from X-ray crystallography or NOESY NMR .

- Reactivity Studies : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test their reactivity in nucleophilic substitution or hydrolysis reactions under standardized conditions (e.g., pH 7.4 buffer at 37°C).

- Key Insight : Bulky substituents (e.g., methanesulfonyl groups) may enforce steric hindrance, altering reaction pathways or binding affinities in biological systems.

Q. What mechanisms explain contradictory data on the hydrolytic stability of sulfonamide groups in this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Experiments :

- Acidic Conditions (pH <3) : Monitor degradation via <sup>1</sup>H NMR (e.g., loss of sulfonamide protons) and track byproducts (e.g., cyclohexanol derivatives).

- Basic Conditions (pH >10) : Use LC-MS to detect sulfonic acid formation.

- Theoretical Modeling : Apply quantum mechanical calculations (e.g., transition state analysis) to compare activation energies for hydrolysis pathways .

- Resolution : Discrepancies may arise from solvent effects (e.g., protic vs. aprotic) or competing nucleophilic attack pathways.

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and identify key residues (e.g., Zn<sup>2+</sup> coordination sites) .

- Validation : Correlate computational predictions with in vitro enzymatic assays (e.g., IC50 measurements).

Analytical and Safety Considerations

Q. What advanced spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (if fluorinated analogs are synthesized) and 2D techniques (HSQC, HMBC) to resolve overlapping signals in the cyclohexane ring.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C7H13NO4S2) and isotopic patterns.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment .

Q. What safety protocols are essential when handling this compound in large-scale syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.